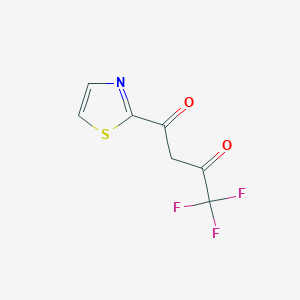
4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione is a fluorinated diketone with potential applications in coordination chemistry and materials science. The related compounds with substitutions on the thiazole or thiophene rings have been synthesized and studied for their chemical and physical properties, as well as their ability to form complexes with various metals .
Synthesis Analysis
The synthesis of related fluorinated diketones typically involves acylation reactions or condensation reactions with appropriate precursors. For instance, the synthesis of a similar compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, was achieved through acylation of a thienyl-substituted propane with trifluoroacetic anhydride . Another example includes the reaction of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions to yield pyridine derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using single-crystal X-ray diffraction (XRD). For example, the crystal structure of a related compound, 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, was determined, providing detailed crystallographic data . The XRD analysis of another compound, 5(3)-trifluoromethyl-4-methyl-3(5)-(thien-2-yl)-1H-pyrazole, showed that its rings are almost planar, indicating a degree of conjugation and potential for electronic delocalization .
Chemical Reactions Analysis
The fluorinated diketones are reactive intermediates that can undergo various chemical reactions. Cyclocondensation reactions with hydroxylamine and hydrazine have been investigated, leading to the formation of pyrazole derivatives . Additionally, regioselective carbon-carbon bond cleavage has been achieved in arylhydrazones of similar diketones upon heating, demonstrating the potential for selective transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of the trifluoromethyl group. The photophysical properties of a binuclear gadolinium (III) complex containing a related ligand were measured, indicating the potential of these ligands for the preparation of luminescent complexes . The magnetic, conductance, and spectral measurements of nickel(II) and copper(II) complexes of a related diketone provided insights into their electronic structure and coordination geometry .
properties
IUPAC Name |
4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)5(13)3-4(12)6-11-1-2-14-6/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABBUDYHJFHMOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380264 |
Source


|
| Record name | 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
CAS RN |
306935-40-0 |
Source


|
| Record name | 4,4,4-Trifluoro-1-(2-thiazolyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

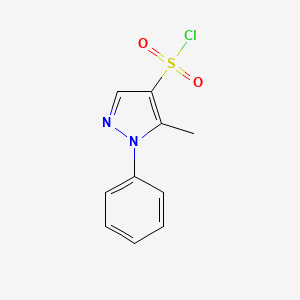
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
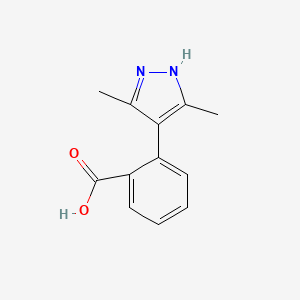


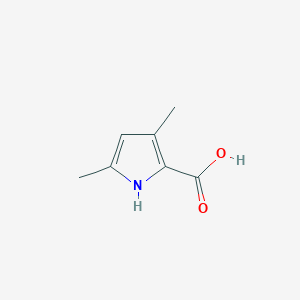
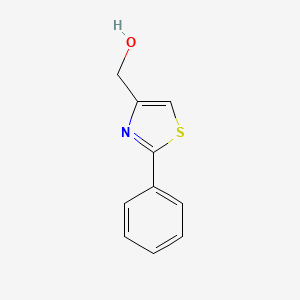

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
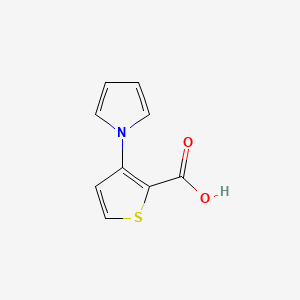
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)